molecular formula C24H25BrN4 B14965399 7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14965399
M. Wt: 449.4 g/mol
InChI Key: DYPYHNXMWKFAAE-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-bromophenyl and phenyl substituents under catalytic conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This structural arrangement contributes to its distinct biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C24H25BrN4

Molecular Weight

449.4 g/mol

IUPAC Name

7-(4-bromophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25BrN4/c1-3-14-28(15-4-2)23-22-21(18-8-6-5-7-9-18)16-29(24(22)27-17-26-23)20-12-10-19(25)11-13-20/h5-13,16-17H,3-4,14-15H2,1-2H3

InChI Key

DYPYHNXMWKFAAE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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